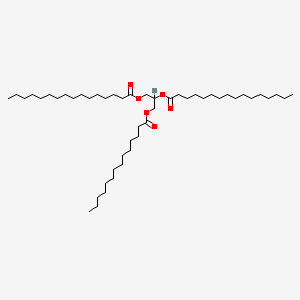

1,2-Dipalmitoyl-3-myristoyl-rac-glycerol

Overview

Description

1,2-Dipalmitoyl-3-myristoyl-rac-glycerol is a useful research compound. Its molecular formula is C49H94O6 and its molecular weight is 779.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Application in Lipid Research

1,2-Dipalmitoyl-3-myristoyl-rac-glycerol has been utilized in the study of lipid digestion and absorption. For instance, Åkesson, Gronowitz, and Michelsen (1979) investigated the digestion and absorption of a triacylglycerol analogue, rac-1,2-di-O-oleoyl-3-S-oleoyl-3-thioglycerol, by feeding it to rats and analyzing the chyle acylglycerols. The results shed light on the stereochemical configuration of lipids and showed that the stereochemical configuration of lipids isolated from biological material can be assessed by optical rotary dispersion (ORD) and circular dichroism (CD) (Åkesson et al., 1979).

Role in Toxicology Studies

Studies have explored the toxicity of certain glycerol derivatives, such as rac-1(3)-myristoyl glycerol, which, when fed to mice in a diet containing 30%, led to hypothermia and mortality within a few days. The research highlighted the pronounced effect of ambient temperature on the toxic effects of rac-1(3)-myristoyl glycerol (Tove & Sutherland-Smith, 1988).

Therapeutic Applications

The compound has also been investigated for its potential therapeutic applications. For example, 1,3-dipalmitoylglycerol ester of chlorambucil was synthesized and tested as an orally administrable antineoplastic drug endowed with lymphotropic properties. The study demonstrated the selective absorption of the compound by the intestinal lymphatic system after oral administration (Garzon-Aburbeh et al., 1983).

Diagnostic Applications

Additionally, there have been developments in using the compound in diagnostic applications. Knapp et al. (1993) synthesized a triglyceride containing a radioiodinated fatty acid for measuring pancreatic lipase activity. This innovation opens up new avenues for the evaluation of various gastrointestinal diseases (Knapp et al., 1993).

Impact on Neurological Health

The neuroprotective effects of 1,3-Dipalmitoyl-2-oleoylglycerol (POP), a triacylglyceride found in various natural oils, including rice bran, have also been studied. Lee et al. (2022) investigated the specific mechanism of POP using a rat model and found that orally administered POP significantly reduced infarct/edema volume and neurobehavioral deficits, suggesting its potential application in managing cerebral ischemia-related diseases (Lee et al., 2022).

properties

IUPAC Name |

(2-hexadecanoyloxy-3-tetradecanoyloxypropyl) hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H94O6/c1-4-7-10-13-16-19-22-24-27-30-33-36-39-42-48(51)54-45-46(44-53-47(50)41-38-35-32-29-26-21-18-15-12-9-6-3)55-49(52)43-40-37-34-31-28-25-23-20-17-14-11-8-5-2/h46H,4-45H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWVXCFSNEOMSHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H94O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30972903 | |

| Record name | 3-(Tetradecanoyloxy)propane-1,2-diyl dihexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30972903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

779.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dipalmitoyl-3-myristoyl-rac-glycerol | |

CAS RN |

57416-13-4 | |

| Record name | 3-(Tetradecanoyloxy)propane-1,2-diyl dihexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30972903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

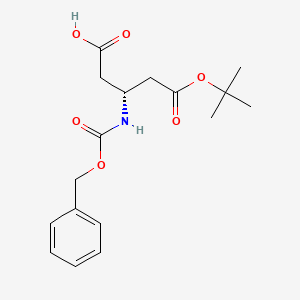

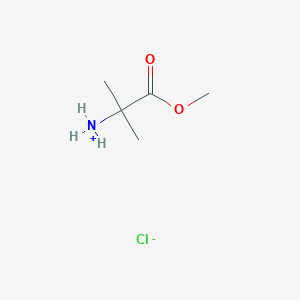

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![azane;[(1R,3S,4S)-3-bromo-1,7-dimethyl-2-oxo-7-bicyclo[2.2.1]heptanyl]methanesulfonic acid](/img/structure/B7803692.png)